Cas no 1779746-56-3 (1-(6-Bromoisoquinolin-3-yl)ethanol)
1-(6-Bromoisoquinolin-3-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(6-Bromoisoquinolin-3-yl)ethanol
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- Inchi: 1S/C11H10BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-7,14H,1H3
- InChI Key: CDODBIVSLXQVGB-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CN=C(C=C2C=1)C(C)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- XLogP3: 2.3
- Topological Polar Surface Area: 33.1
1-(6-Bromoisoquinolin-3-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008973-5g |
1-(6-Bromoisoquinolin-3-yl)ethanol |
1779746-56-3 | 97% | 5g |
$2,760.40 | 2022-04-02 | |
| Alichem | A189008973-10g |
1-(6-Bromoisoquinolin-3-yl)ethanol |
1779746-56-3 | 97% | 10g |
$4,221.00 | 2022-04-02 | |
| Alichem | A189008973-25g |
1-(6-Bromoisoquinolin-3-yl)ethanol |
1779746-56-3 | 97% | 25g |
$6,834.00 | 2022-04-02 |
1-(6-Bromoisoquinolin-3-yl)ethanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1-(6-Bromoisoquinolin-3-yl)ethanol
Professional Introduction to 1-(6-Bromoisoquinolin-3-yl)ethanol (CAS No. 1779746-56-3)
1-(6-Bromoisoquinolin-3-yl)ethanol, identified by its Chemical Abstracts Service (CAS) number CAS No. 1779746-56-3, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered considerable attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development.
The structural framework of 1-(6-Bromoisoquinolin-3-yl)ethanol consists of an isoquinoline core substituted with a bromine atom at the 6-position and an ethanol moiety at the 3-position. This particular arrangement confers unique electronic and steric properties to the molecule, which are highly valuable in designing novel therapeutic agents. Isoquinoline derivatives are well-documented for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
In recent years, there has been a surge in interest towards isoquinoline-based compounds due to their promising role in addressing various diseases. The bromine substituent in 1-(6-Bromoisoquinolin-3-yl)ethanol not only enhances the lipophilicity of the molecule but also serves as a handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
One of the most compelling aspects of 1-(6-Bromoisoquinolin-3-yl)ethanol is its potential application in oncology research. Isoquinoline derivatives have been shown to interact with key cellular targets involved in cancer progression, such as kinases and transcription factors. The ethanol side chain in this compound can be further functionalized to develop small-molecule inhibitors that selectively modulate these targets. For instance, studies have demonstrated that modifications at the 3-position of isoquinoline can lead to compounds with enhanced binding affinity to specific protein receptors, thereby improving therapeutic efficacy.
Moreover, the bromine atom at the 6-position of 1-(6-Bromoisoquinolin-3-yl)ethanol provides a versatile platform for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce diverse functional groups into the isoquinoline scaffold, facilitating the development of novel drug candidates. The ability to modify both the aromatic core and the side chains makes this compound an invaluable building block for synthetic chemists.
The pharmacokinetic properties of 1-(6-Bromoisoquinolin-3-yl)ethanol are also of great interest. Preliminary studies suggest that this compound exhibits favorable solubility and metabolic stability, which are critical factors for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These characteristics make it a promising candidate for further development into an oral therapeutic agent.
In conclusion, 1-(6-Bromoisoquinolin-3-yl)ethanol (CAS No. 1779746-56-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and biological activities position it as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases, particularly cancer. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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